molecular formula C28H26N2O4 B12124703 Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)

Cat. No.: B12124703
M. Wt: 454.5 g/mol
InChI Key: RLZFKWFEOPFBOL-UHFFFAOYSA-N
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Description

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is a naphthalene derivative featuring two carbamate groups at the 2- and 3-positions of the naphthalene ring. Each carbamate substituent consists of a methyl group and a para-methylphenyl (p-tolyl) moiety.

The compound’s molecular weight and solubility are influenced by the bulky p-tolyl groups, which likely reduce water solubility compared to simpler naphthalene derivatives. Its stability under thermal and hydrolytic conditions may vary depending on the carbamate linkage’s susceptibility to hydrolysis, a property common to carbamate esters .

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

[3-[methyl-(4-methylphenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-(4-methylphenyl)carbamate

InChI

InChI=1S/C28H26N2O4/c1-19-9-13-23(14-10-19)29(3)27(31)33-25-17-21-7-5-6-8-22(21)18-26(25)34-28(32)30(4)24-15-11-20(2)12-16-24/h5-18H,1-4H3

InChI Key

RLZFKWFEOPFBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) typically involves the reaction of naphthalene-2,3-diol with methyl(p-tolyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Compound Name Functional Groups Substituent Positions Molecular Features
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) Carbamate (O-CO-NR₂) 2,3 Bulky p-tolyl groups enhance steric hindrance
1,2-Dimethylnaphthalene Methyl (-CH₃) 1,2 Nonpolar, volatile, lower molecular weight
Naphthalene-2,3-diyl bis(3-benzyloxybenzoate) Benzoate ester (O-CO-aryl) 2,3 Aromatic ester groups promote π-π stacking
3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide Carboxamide (NH-CO-) 2,3 Amide group increases hydrogen bonding

Key Observations :

  • Reactivity : Carbamates (as in the target compound) are more hydrolytically reactive than carboxamides (e.g., 3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide) due to the ester linkage’s susceptibility to nucleophilic attack .
  • Intermolecular Interactions : Benzoate esters (e.g., naphthalene-2,3-diyl bis(3-benzyloxybenzoate)) exhibit strong π-π stacking and C–H···π interactions, whereas carbamates may prioritize hydrogen bonding via N–H and carbonyl groups .
  • Toxicity: N-Methylcarbamates (general class) are known for acetylcholinesterase inhibition, but substituents like p-tolyl may modulate toxicity by altering bioavailability .

Physicochemical and Toxicological Data

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Toxicity (LD₅₀, rat oral)
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) ~450 (estimated) ~180–200 (predicted) Low (nonpolar solvents) Not reported
1,2-Dimethylnaphthalene 156.23 34–36 High (organic solvents) Low acute toxicity
Naphthalene-2,3-diyl bis(3-benzyloxybenzoate) ~520 207 (reported) Moderate (DMF, DMSO) No data
3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide 307.34 Not reported Low (ethanol, acetone) Not reported

Key Findings :

  • Melting Points : Bulky substituents (e.g., p-tolyl in the target compound) likely elevate melting points compared to dimethylnaphthalenes but may remain lower than rigid benzoate esters due to reduced π-π interactions .
  • Solubility: The carbamate’s polar groups may slightly improve solubility in dipolar aprotic solvents (e.g., DMSO) compared to fully nonpolar dimethylnaphthalenes .

Biological Activity

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanism of action, and comparisons with similar compounds.

Chemical Structure and Properties

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is characterized by its dual substitution on a naphthalene ring with two methyl(p-tolyl)carbamate groups. The chemical formula for this compound is C26H22N2O4C_{26}H_{22}N_2O_4, which reflects its complex structure that contributes to its biological activity. The presence of the aromatic naphthalene core combined with carbamate functional groups enhances its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting cell membrane integrity or inhibiting essential enzymatic pathways in microorganisms.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation. For instance, it could inhibit specific enzymes that are crucial for tumor growth or metastasis .

The biological activity of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is largely attributed to its ability to bind to specific enzymes or receptors within cells. This binding can lead to:

  • Enzyme Inhibition : The compound may form stable complexes with target enzymes, thereby inhibiting their activity.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, it can influence various signaling cascades that regulate cell function.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate), it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaUnique Features
Naphthalene-2,3-diyl bis(methyl(phenyl)carbamate)C26H22N2O4C_{26}H_{22}N_2O_4Similar structure but with phenyl instead of p-tolyl
Methyl N-(p-tolyl)carbamateC9H11NO2C_{9}H_{11}NO_{2}Simpler structure; only one p-tolyl group attached
CarbarylC12H11ClN2O2C_{12}H_{11}ClN_{2}O_{2}A widely used insecticide with a different substituent pattern

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) stands out due to its specific substitution pattern on the naphthalene ring and the presence of dual methyl(p-tolyl) groups, which may enhance its biological activity compared to simpler carbamates.

Case Studies and Research Findings

Several studies have highlighted the biological activities of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate):

  • Antimicrobial Study : In a controlled experiment, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer drug candidate .

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